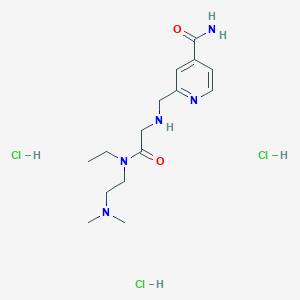
PrPSc-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PrPSc-IN-1 is a fluorescent probe that binds to the misfolded protein PrPSc, which is the scrapie isoform of the prion protein. This compound inhibits the accumulation of PrPSc with an IC50 of 1.6 micromolar and exhibits anti-prion activity .
Preparation Methods
The synthetic routes and reaction conditions for PrPSc-IN-1 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 367.412 and a formula of C22H17N5O . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Chemical Reactions Analysis
PrPSc-IN-1 primarily functions as an inhibitor of the accumulation of the misfolded prion protein PrPSc. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor. Instead, it binds to the misfolded protein and prevents its accumulation . The major product formed from this interaction is the inhibited form of PrPSc, which does not propagate the prion disease.
Scientific Research Applications
PrPSc-IN-1 has significant applications in scientific research, particularly in the study of prion diseases. It is used as a fluorescent probe to detect and inhibit the accumulation of the misfolded prion protein PrPSc . This makes it a valuable tool in the development of therapeutic strategies for prion diseases. Additionally, this compound is used in in vitro models, persistently prion-infected cell models, and prion-infected rodent models to study the mechanisms of prion propagation and to screen for potential anti-prion compounds .
Mechanism of Action
The mechanism of action of PrPSc-IN-1 involves binding to the misfolded prion protein PrPSc and inhibiting its accumulation. This is achieved through the interaction of the compound with the protein, which prevents the conformational change from the normal prion protein (PrPC) to the misfolded form (PrPSc) . The molecular targets of this compound are the misfolded prion proteins, and the pathways involved include the inhibition of protein aggregation and assembly .
Comparison with Similar Compounds
PrPSc-IN-1 is unique in its ability to bind specifically to the misfolded prion protein PrPSc and inhibit its accumulation. Similar compounds include NPR-130 and NPR-162, which also target the prion protein and inhibit its accumulation . this compound is distinguished by its fluorescent properties, which make it a valuable tool for detecting and studying prion proteins . Other compounds with anti-prion activity include various polymers and small molecules identified through in silico screening and in vitro models .
Properties
Molecular Formula |
C22H17N5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methoxy-N-[(E)-quinolin-4-ylmethylideneamino]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C22H17N5O/c1-28-16-8-9-20-19(13-16)25-22(21-7-4-12-27(20)21)26-24-14-15-10-11-23-18-6-3-2-5-17(15)18/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
XNOPJZJRRJXDPO-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)N/N=C/C4=CC=NC5=CC=CC=C45 |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)NN=CC4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


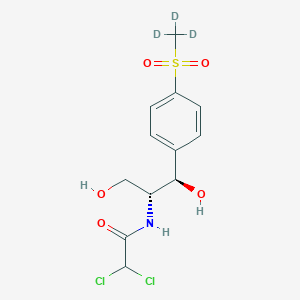
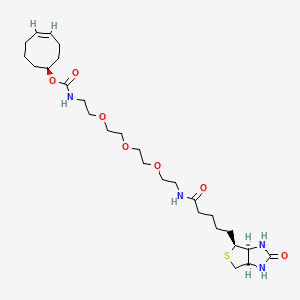
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
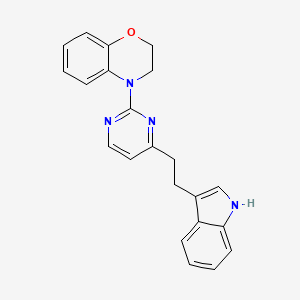
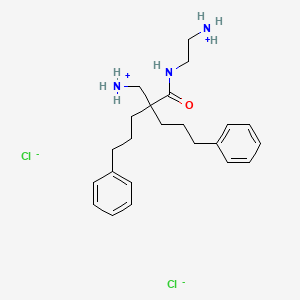
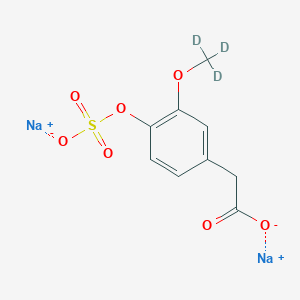
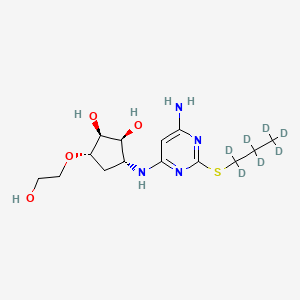
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
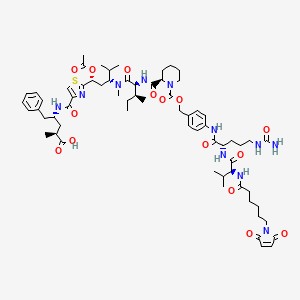
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)



